1-(Pentan-3-yl)piperidin-4-one
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Overview
Description
“1-(Pentan-3-yl)piperidin-4-one” is a chemical compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives that are used in different therapeutic applications .Safety and Hazards
While specific safety and hazard information for “1-(Pentan-3-yl)piperidin-4-one” is not available, general precautions should be taken while handling this compound. This includes not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Piperidines, including “1-(Pentan-3-yl)piperidin-4-one”, continue to be a vital cornerstone in the production of drugs . Future research will likely focus on the development of new synthesis methods, the discovery of new biological applications, and the improvement of the safety and efficacy of piperidine-based drugs .
Mechanism of Action
Target of Action
1-(Pentan-3-yl)piperidin-4-one is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that the structure-activity relationship is crucial in determining the inhibitory effect of piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can greatly impact the action of a compound .
properties
IUPAC Name |
1-pentan-3-ylpiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-9(4-2)11-7-5-10(12)6-8-11/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRORAIHKGQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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